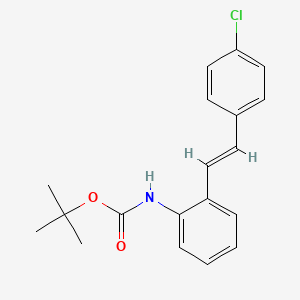
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a 4-chlorostyryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-chlorostyrene and 2-bromophenyl tert-butyl carbamate.
Coupling Reaction: A palladium-catalyzed Heck reaction is employed to couple 4-chlorostyrene with 2-bromophenyl tert-butyl carbamate. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4 in a solvent such as DMF (dimethylformamide) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced, especially at the styryl double bond, to yield the corresponding saturated derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
The compound may be explored for its potential biological activities. The presence of the carbamate group suggests it could act as a prodrug, releasing active amines under physiological conditions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The styryl group is known to interact with various biological targets, and the carbamate group can enhance the compound’s stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the release of active amines from the carbamate group. The styryl group could participate in π-π interactions or hydrogen bonding with biological targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (E)-(2-(4-bromostyryl)phenyl)carbamate
- tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate
- tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate
Uniqueness
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate is unique due to the presence of the 4-chlorostyryl group, which can impart distinct electronic and steric properties compared to other substituents. This uniqueness can influence the compound’s reactivity and interactions in various applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H20ClNO2 |
|---|---|
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-7-5-4-6-15(17)11-8-14-9-12-16(20)13-10-14/h4-13H,1-3H3,(H,21,22)/b11-8+ |
Clé InChI |
HTBXAVUTXOZHKR-DHZHZOJOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)
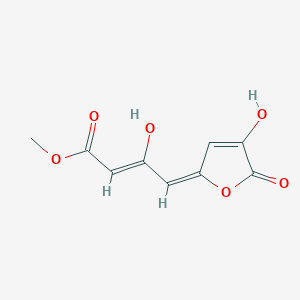
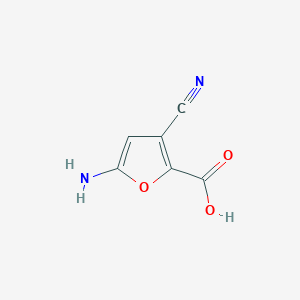
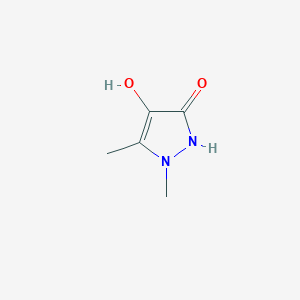
![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)

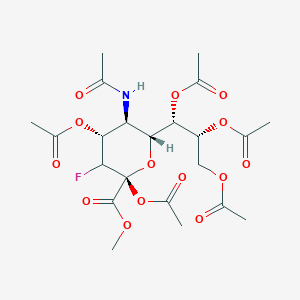
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
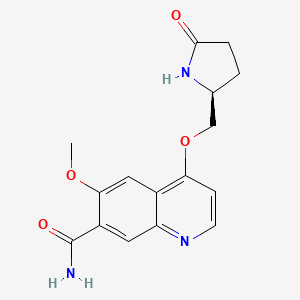
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)

![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
